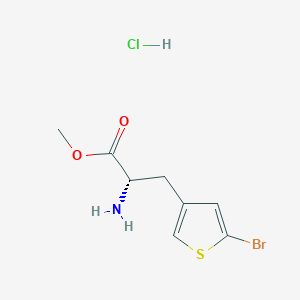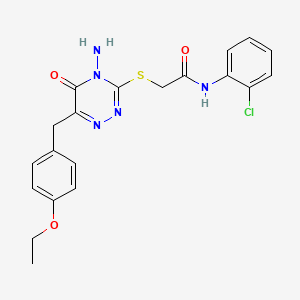
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives. This compound features a brominated thiophene ring attached to an amino acid backbone, making it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.
Formation of Amino Acid Derivative: The brominated thiophene is then coupled with a suitable amino acid derivative, such as (2S)-2-amino-3-hydroxypropanoic acid, under conditions that promote esterification. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for bromination, and employing large-scale esterification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of brominated thiophenes on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of specialty chemicals and materials, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins, influencing biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-3-(5-chlorothiophen-3-yl)propanoate;hydrochloride: Similar structure with a chlorine atom instead of bromine.
Methyl (2S)-2-amino-3-(5-fluorothiophen-3-yl)propanoate;hydrochloride: Fluorine substitution on the thiophene ring.
Methyl (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoate;hydrochloride: Methyl group substitution on the thiophene ring.
Uniqueness
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKYUTAQFLSJBL-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)

![5-methyl-4-(morpholine-4-sulfonyl)-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2614119.png)
![3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2614122.png)



![N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614129.png)




